[(2-Bromoethoxy)methyl]cyclopropane
Description
Significance of Cyclopropane (B1198618) Derivatives in Advanced Organic Synthesis
Cyclopropane derivatives are a cornerstone of modern organic synthesis, primarily due to the inherent ring strain of the three-membered ring. This strain, a consequence of the deviation from the ideal sp³ bond angle of 109.5° to 60°, imparts unique reactivity to the cyclopropane C-C bonds, making them susceptible to ring-opening reactions. This reactivity allows cyclopropanes to serve as versatile synthetic intermediates, acting as precursors to a wide array of acyclic and larger cyclic systems. The controlled cleavage of the cyclopropane ring can be triggered by various reagents and conditions, including electrophiles, nucleophiles, and transition metals, providing chemists with a powerful tool for carbon-carbon bond formation and functional group transformations. Furthermore, the rigid, three-dimensional structure of the cyclopropane ring is a sought-after motif in medicinal chemistry, as it can impart conformational rigidity to drug candidates, potentially enhancing their binding affinity and selectivity for biological targets.
Role of Organobromine Compounds as Key Synthetic Intermediates
Organobromine compounds are indispensable intermediates in organic synthesis, largely owing to the nature of the carbon-bromine (C-Br) bond. Bromine is a good leaving group, making alkyl and aryl bromides susceptible to nucleophilic substitution reactions. This property is fundamental to the construction of complex molecules, allowing for the introduction of a wide variety of functional groups.
Furthermore, the C-Br bond is readily activated by various metals, most notably magnesium to form Grignard reagents and palladium in cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These transformations are pivotal in modern synthetic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks from simpler precursors. The reactivity of organobromine compounds is often a favorable compromise between the higher reactivity (and lower stability) of organoiodides and the lower reactivity of organochlorides, making them a workhorse in many synthetic endeavors. For instance, (Bromomethyl)cyclopropane (B137280), a related compound, is utilized as a key synthetic intermediate for many active substances in the pharmaceutical industry. google.com
Overview of Research Trajectories for [(2-Bromoethoxy)methyl]cyclopropane
While extensive research on this compound is not widely documented in publicly available literature, its structure suggests potential research trajectories. As a bifunctional molecule, it can be envisioned as a useful building block in several areas of chemical synthesis.
One plausible application lies in its use as a precursor for more complex molecules through sequential reactions at its two reactive sites. The bromoethyl group can undergo nucleophilic substitution, allowing for the attachment of various functionalities. For example, it could react with amines, thiols, or alkoxides to introduce new side chains. Following this, the cyclopropane ring could be manipulated, either through ring-opening reactions to generate linear chains with specific stereochemistry or by participating in cycloaddition reactions.
A hypothetical synthetic route to this compound could involve a Williamson ether synthesis, where sodium cyclopropylmethoxide (formed by deprotonating cyclopropylmethanol) reacts with 1,2-dibromoethane. In this reaction, the alkoxide would displace one of the bromine atoms to form the ether linkage.
Given the presence of the cyclopropylmethyl ether moiety, this compound could be explored as a precursor in the synthesis of pharmaceuticals or agrochemicals, where this structural motif is sometimes found. The combination of the flexible ether linkage and the rigid cyclopropane ring could be advantageous in designing molecules with specific conformational properties for biological activity. However, without concrete research findings, these remain speculative applications based on the compound's structure.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromoethoxymethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-3-4-8-5-6-1-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCYWTUUCLZIPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56988-04-6 | |
| Record name | [(2-bromoethoxy)methyl]cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Bromoethoxy Methyl Cyclopropane
Cyclopropane (B1198618) Ring Formation: Approaches Applicable to the [(2-Bromoethoxy)methyl]cyclopropane Core
The construction of the cyclopropane ring is a cornerstone of the synthesis. Several powerful methods can be envisaged for this purpose, primarily falling into the categories of concerted carbene or carbenoid additions to alkenes and intramolecular cyclization reactions.
Carbene and Carbenoid-Mediated Cyclopropanation
Carbene and carbenoid chemistry offers a direct and often stereospecific route to cyclopropanes from olefinic precursors.
The Simmons-Smith reaction is a widely utilized method for the cyclopropanation of alkenes. organicreactions.orgnih.gov It involves an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple. nih.gov The reaction is known for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. wikipedia.org A key feature of the Simmons-Smith reaction is its compatibility with various functional groups, including ethers, which makes it a suitable candidate for the synthesis of this compound. organicreactions.org The reaction proceeds through a "butterfly" transition state in a concerted manner. nih.gov
One potential synthetic route would involve the cyclopropanation of allyl 2-bromoethyl ether. The proximal ether oxygen atom can act as a directing group, influencing the stereochemical outcome of the methylene (B1212753) addition. organicreactions.org
A significant modification of the classical Simmons-Smith reaction, developed by Furukawa, utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often leading to higher yields and reproducibility. nih.gov This variant is particularly effective for the cyclopropanation of cationically polymerizable olefins like vinyl ethers. nih.gov
Table 1: Comparison of Simmons-Smith Reaction Variants for Cyclopropanation
| Reagent System | Typical Substrate | Key Advantages | Potential Considerations |
| Zn-Cu / CH₂I₂ | Alkenes, Allylic alcohols | Stereospecific, Functional group tolerance | Heterogeneous reaction, Variable reactivity |
| Et₂Zn / CH₂I₂ (Furukawa) | Alkenes, Vinyl ethers | Higher yields, Homogeneous reaction | Pyrophoric nature of Et₂Zn |
Transition Metal-Catalyzed Cyclopropanation with Diazo Compounds (e.g., Rhodium, Cobalt)
Transition metal catalysts, particularly those based on rhodium(II) and cobalt(II), are highly effective in promoting the cyclopropanation of alkenes using diazo compounds as carbene precursors. rsc.orgnih.govresearchgate.net Rhodium(II) carboxylates, such as rhodium(II) acetate, are among the most common catalysts for these transformations. nih.gov The reaction involves the formation of a metal carbene intermediate, which then transfers the carbene moiety to the alkene. nih.gov
This methodology can be applied to a variety of alkenes, including those bearing ether functionalities. nih.gov The choice of catalyst and the specific diazo compound can influence the efficiency and stereoselectivity of the reaction. nih.govacs.org For instance, the use of chiral rhodium catalysts can enable enantioselective cyclopropanation. rsc.orgnih.gov While highly efficient, the synthesis and handling of diazo compounds require care due to their potential instability and toxicity. masterorganicchemistry.com
Intramolecular Cyclization Strategies
Intramolecular cyclization provides an alternative pathway to the cyclopropane ring system, forming the three-membered ring by creating a carbon-carbon bond within a single molecule. rsc.org One common strategy involves an intramolecular SN2 reaction where a nucleophilic center displaces a leaving group at a γ-position. rsc.org For this to be effective, the substrate typically requires an activating group, such as a carbonyl, to facilitate the generation of the nucleophile. rsc.org
Another approach is the direct cyclization of olefins that contain a leaving group in a homoallylic position. rsc.org These reactions can proceed through cationic intermediates to form the cyclopropane ring. rsc.org While powerful for constructing polysubstituted cyclopropanes, the entropic cost of forming a three-membered ring can be a limiting factor. rsc.org
Installation of the 2-Bromoethoxy Moiety
Etherification Reactions
The Williamson ether synthesis is a fundamental and versatile method for forming ethers. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. wikipedia.orgbyjus.com The reaction proceeds via an SN2 mechanism, which dictates that it is most efficient with primary alkyl halides and unhindered alkoxides. masterorganicchemistry.comwikipedia.org
To synthesize this compound, one could start with cyclopropylmethanol (B32771). nbinno.comlookchem.com This alcohol can be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium cyclopropylmethoxide. masterorganicchemistry.com This alkoxide can then react with a suitable two-carbon electrophile bearing a bromine atom and a leaving group, such as 1,2-dibromoethane.
Reaction Scheme:
Cyclopropyl-CH₂OH + NaH → Cyclopropyl-CH₂O⁻Na⁺
Cyclopropyl-CH₂O⁻Na⁺ + BrCH₂CH₂Br → Cyclopropyl-CH₂OCH₂CH₂Br + NaBr
An alternative starting point for the Williamson synthesis would be the reaction of the sodium salt of 2-bromoethanol (B42945) with (bromomethyl)cyclopropane (B137280). google.com However, the former approach is often preferred as 1,2-dibromoethane is a readily available and inexpensive reagent.
Another relevant etherification strategy involves the ring-opening of an epoxide. masterorganicchemistry.combritannica.com For instance, cyclopropylmethyloxirane could be synthesized and subsequently opened with a bromide nucleophile under acidic or basic conditions. masterorganicchemistry.comchemistrysteps.comopenstax.org Acid-catalyzed ring-opening would typically proceed with the nucleophile attacking the more substituted carbon, while base-catalyzed opening occurs at the less hindered carbon. openstax.org
Table 2: Key Etherification Strategies
| Method | Reactants | Mechanism | Advantages | Limitations |
| Williamson Ether Synthesis | Alkoxide + Alkyl Halide | SN2 | Broad scope, Reliable | Sensitive to steric hindrance, Potential for elimination side reactions |
| Epoxide Ring-Opening | Epoxide + Nucleophile | SN2-like | Forms functionalized ethers | Regioselectivity can be an issue with unsymmetrical epoxides |
Selective Bromination and Halogenation Protocols
The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis and is central to the preparation of this compound from its corresponding alcohol precursor, 2-(cyclopropylmethoxy)ethanol. Selective bromination is crucial to avoid undesired side reactions.
Several reagents are effective for this transformation. A common method involves the use of phosphorus tribromide (PBr₃), which reliably converts primary alcohols to alkyl bromides. Another widely used protocol is the Appel reaction, which employs a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). These conditions are generally mild and compatible with various functional groups, including ethers.
For instance, the bromination of acetophenone derivatives has been shown to proceed selectively at the acetyl side-chain using bromine in methanol. semanticscholar.org While this applies to a different substrate type, the principle of manipulating reaction conditions to achieve selectivity is broadly applicable. In the case of phenols, N-bromosuccinimide (NBS) in methanol has been used for mono ortho-bromination, demonstrating the tunability of NBS-based protocols. nih.gov For the synthesis of (bromomethyl)cyclopropane from cyclopropylmethanol, methods have been developed using triarylphosphites and a bromine source in a polar aprotic solvent. google.com
Table 1: Comparison of Common Reagents for Alcohol Bromination
| Reagent System | Typical Conditions | Advantages | Potential Limitations |
| PBr₃ | Neat or in a non-polar solvent (e.g., Et₂O, CH₂Cl₂) | High yield for primary alcohols | Can be harsh; requires careful handling |
| PPh₃ / CBr₄ | Aprotic solvent (e.g., CH₂Cl₂, THF) | Mild conditions; good for sensitive substrates | Stoichiometric phosphine (B1218219) oxide byproduct |
| PPh₃ / NBS | Aprotic solvent (e.g., DMF, CH₂Cl₂) | Mild; versatile bromine source | Byproduct formation |
| SOBr₂ | Pyridine or neat | Good for converting alcohols to bromides | Generates SO₂ gas |
Functional Group Interconversions for Bromoethoxy Unit Assembly
Functional group interconversion (FGI) is a key strategy in multistep synthesis, allowing for the transformation of one functional group into another. fiveable.meub.eduic.ac.uk The assembly of the bromoethoxy unit in this compound can be approached by first forming the ether linkage and then introducing the bromine atom, as discussed above.
Alternatively, the synthesis can proceed via the reaction of a cyclopropyl-containing alcohol with a bromo-functionalized electrophile. The Williamson ether synthesis is a classic and highly effective method for this purpose. wikipedia.orggold-chemistry.orgmasterorganicchemistry.comlibretexts.orglibretexts.org This Sₙ2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then displaces a halide from an alkyl halide. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org
For the synthesis of this compound, this would entail the reaction of cyclopropylmethanol with a suitable base (e.g., NaH, KH) to form sodium or potassium cyclopropylmethoxide. This alkoxide would then react with an electrophile such as 1,2-dibromoethane. Careful control of stoichiometry is necessary in this case to favor mono-alkylation over the formation of a diether byproduct.
Key Transformations in Bromoethoxy Unit Assembly:
Alcohol to Alkoxide: R-OH + Base → R-O⁻
Nucleophilic Substitution: R-O⁻ + Br-CH₂CH₂-Br → R-O-CH₂CH₂-Br + Br⁻
This approach builds the desired C-O bond and incorporates the bromoethyl moiety simultaneously. The choice of solvent is important, with polar aprotic solvents like THF or DMSO often being used to facilitate the Sₙ2 reaction. masterorganicchemistry.com
Convergent and Divergent Synthetic Pathways to this compound
A convergent synthesis is a strategy that involves preparing different fragments of a target molecule separately and then coupling them together near the end of the synthesis. This approach is often more efficient than a linear synthesis for complex molecules.
For this compound, a convergent approach would involve the synthesis of two key fragments:
A cyclopropylmethyl nucleophile (e.g., sodium cyclopropylmethoxide).
A 2-bromoethyl electrophile (e.g., 1,2-dibromoethane).
These fragments are then joined in a single step, such as a Williamson ether synthesis. wikipedia.orggold-chemistry.org This strategy allows for the optimization of the synthesis of each fragment independently. For example, cyclopropylmethanol is a commercially available starting material or can be synthesized by methods such as the reduction of cyclopropyl (B3062369) ketone. nbinno.com
A divergent synthesis , in contrast, starts from a common intermediate that is elaborated into several different target molecules. While the prompt focuses on a single target, the precursor 2-(cyclopropylmethoxy)ethanol could be seen as a point of divergence. From this alcohol, various functional group interconversions could lead to different products, with the bromo-derivative being one possibility.
Convergent Synthesis Example:
Fragment A Synthesis: Cyclopropylmethanol + NaH → Sodium cyclopropylmethoxide
Fragment B: 1,2-dibromoethane (commercially available)
Coupling: Sodium cyclopropylmethoxide + 1,2-dibromoethane → this compound
Stereoselective Synthesis of Cyclopropyl Ether Derivatives
While this compound itself is achiral, the principles of stereoselective synthesis are critical when dealing with substituted cyclopropane rings, which are common motifs in natural products and pharmaceuticals. nih.gov The development of methods for the asymmetric synthesis of cyclopropanes is an active area of research. researchgate.net
One of the most powerful methods for generating chiral cyclopropanes is the Simmons-Smith cyclopropanation of allylic alcohols. nih.govacs.org The use of chiral ligands or auxiliaries can direct the diastereoselectivity of the reaction, leading to enantioenriched cyclopropylmethanol derivatives. nih.govacs.org These chiral alcohols can then be carried forward to produce chiral cyclopropyl ethers.
Recent advances have focused on tandem reactions where an asymmetric addition to an aldehyde generates a chiral allylic alkoxide, which then undergoes a directed, diastereoselective cyclopropanation in a one-pot procedure. nih.govacs.org Furthermore, enantiomerically enriched cyclopropyl ethers can be obtained through the diastereoselective nucleophilic substitution of chiral, non-racemic bromocyclopropanes with alkoxides. researchgate.netmdpi.com This approach utilizes a chiral center on the cyclopropane ring to control the stereochemistry of the resulting ether. researchgate.netmdpi.com
Table 2: Selected Asymmetric Cyclopropanation Methods
| Method | Description | Key Features |
| Asymmetric Simmons-Smith Reaction | Cyclopropanation of allylic alcohols using a zinc carbenoid with a chiral ligand. nih.govacs.org | Directed by the hydroxyl group; can achieve high enantioselectivity. acs.orgacs.org |
| Transition Metal-Catalyzed Carbene Transfer | Reaction of alkenes with diazo compounds catalyzed by a chiral transition metal complex (e.g., Rh, Cu, Co). researchgate.net | Broad substrate scope; high efficiency and stereocontrol. |
| Michael-Initiated Ring Closure (MIRC) | Nucleophilic addition to an activated alkene followed by intramolecular cyclization. nih.gov | Can create multiple stereocenters with high control. |
| Diastereoselective Substitution | Formal Sₙ2 substitution of a chiral bromocyclopropane with an alkoxide. researchgate.netmdpi.com | Utilizes a pre-existing stereocenter to direct the formation of new ones. researchgate.netmdpi.com |
These stereoselective methods provide access to a wide range of structurally diverse and optically active cyclopropane derivatives, which are valuable building blocks in synthetic chemistry. nih.govresearchgate.net
Mechanistic Investigations of Reactions Involving 2 Bromoethoxy Methyl Cyclopropane
Reactivity Paradigms of the Cyclopropyl (B3062369) Unit in [(2-Bromoethoxy)methyl]cyclopropane
The three-membered ring of the cyclopropyl group is the source of its unique chemical properties. The inherent strain and the nature of its carbon-carbon bonds define its reactivity towards various chemical processes.
Ring Strain and Activation for Ring-Opening Processes
Cyclopropane (B1198618) derivatives are characterized by significant ring strain, which makes them susceptible to ring-opening reactions. nih.gov This strain arises from the deviation of the bond angles from the ideal tetrahedral angle of 109.5° to 60° within the three-membered ring. pharmaguideline.com The high degree of strain in the cyclopropane ring serves as a thermodynamic driving force for reactions that lead to the cleavage of one of the carbon-carbon bonds, resulting in a more stable, open-chain structure. bohrium.comresearchgate.netnih.gov
The activation of the cyclopropane ring for these opening processes can be initiated through various means, including thermal energy, photochemical excitation, or chemical reagents. researchgate.net The presence of substituents on the cyclopropane ring can significantly influence the ease and regioselectivity of the ring-opening reaction. For instance, the ether linkage in this compound can influence the stability of intermediates formed during the reaction, thereby directing the course of the transformation.
Electrophilic and Nucleophilic Cyclopropane Ring Activation
The cyclopropane ring can be activated by both electrophiles and nucleophiles. Electrophilic activation typically involves the attack of an electrophile on one of the carbon-carbon bonds of the cyclopropane ring. This interaction leads to the formation of a carbocationic intermediate, which can then undergo rearrangement or capture by a nucleophile, ultimately resulting in a ring-opened product. rsc.orgacs.org The presence of an electron-donating group, such as the ether oxygen in this compound, can stabilize the developing positive charge and facilitate the electrophilic attack.
Reaction Pathways of the 2-Bromoethoxy Functionality
The 2-bromoethoxy portion of the molecule provides a handle for a variety of chemical transformations, including nucleophilic substitutions, radical processes, and elimination reactions.
Nucleophilic Substitution Reactions (S'N'1, S'N'2, S'N'2')
The bromine atom in the 2-bromoethoxy group is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. These reactions can proceed through either an S'N'1 or S'N'2 mechanism, depending on the reaction conditions and the nature of the nucleophile. bloomtechz.com
S'N'2 Mechanism: For primary alkyl halides like the one present in this compound, the S'N'2 mechanism is generally favored. bloomtechz.com This involves a concerted, one-step process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry. bloomtechz.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.
S'N'1 Mechanism: While less common for primary halides, an S'N'1 mechanism could be promoted under certain conditions, such as in the presence of a strong Lewis acid or a highly polar, non-nucleophilic solvent. This pathway would involve the formation of a primary carbocation, which is generally unstable. However, the proximity of the ether oxygen and the cyclopropyl group might offer some stabilization to this intermediate.
S'N'2' Mechanism: An S'N'2' (S'N'2 prime) reaction is a possibility if the substrate has an allylic or similar system. In the context of this compound, this pathway is less likely to be a primary route for the 2-bromoethoxy moiety itself, but rearrangements involving the cyclopropyl group could potentially lead to intermediates where such a reaction could occur.
The table below summarizes the key features of these nucleophilic substitution pathways.
| Mechanism | Kinetics | Stereochemistry | Favored by |
| S'N'1 | First-order | Racemization | Polar protic solvents, weak nucleophiles |
| S'N'2 | Second-order | Inversion of configuration | Polar aprotic solvents, strong nucleophiles |
| S'N'2' | Second-order | Varies | Allylic or similar systems, specific nucleophiles |
Radical Processes and Electron Transfer Mechanisms
The carbon-bromine bond in this compound can also undergo homolytic cleavage to generate radical intermediates. iu.edu This can be initiated by light, heat, or a radical initiator. jove.comyoutube.com The resulting alkyl radical can then participate in a variety of reactions, including abstraction of a hydrogen atom or addition to an unsaturated system. jove.com
Elimination Reactions
In the presence of a strong base, this compound can undergo elimination reactions to form an alkene. youtube.comlibretexts.orgchemguide.co.uk The most common mechanism for this transformation is the E2 (bimolecular elimination) pathway. libretexts.org In an E2 reaction, a base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group (bromine), while simultaneously the leaving group departs and a double bond is formed. youtube.comlibretexts.orgchemguide.co.uk
The regioselectivity of the elimination reaction (i.e., which beta-hydrogen is removed) is influenced by the nature of the base and the steric environment around the molecule. libretexts.org For this compound, elimination could potentially lead to the formation of cyclopropyl vinyl ether. The conditions favoring elimination over substitution typically include the use of a strong, sterically hindered base and higher reaction temperatures. youtube.com
Intramolecular Rearrangements and Cascade Reactions
The unique structural features of this compound, combining a reactive bromoethoxy group with a strained cyclopropane ring, make it a versatile substrate for a variety of intramolecular rearrangements and cascade reactions. These transformations often lead to the formation of more complex molecular architectures and are of significant interest in synthetic organic chemistry. The mechanistic pathways governing these reactions are diverse, involving radical intermediates, cationic species, and concerted processes. Understanding these mechanisms is crucial for controlling the selectivity and outcome of these reactions.
Radical-Induced Cyclization and Skeletal Rearrangements
Radical reactions involving cyclopropane derivatives are well-documented, often proceeding via ring-opening of the strained three-membered ring. psu.edu In the case of this compound, the presence of a bromine atom allows for the generation of a radical at the ethyl group, which can then participate in intramolecular reactions.
The general mechanism for radical-induced cyclization often involves three key steps: selective radical generation, intramolecular cyclization, and subsequent quenching of the resulting radical to form the final product. wikipedia.org For cyclopropylmethyl radicals, ring-opening to the but-3-enyl radical is a very rapid process. psu.edu This high rate of rearrangement has led to the use of the cyclopropane ring as a mechanistic probe to detect the presence of radical intermediates in chemical and enzymatic reactions. psu.edu
In the context of this compound, a radical generated on the ethoxy side chain can undergo several potential pathways. One possibility is an intramolecular attack on the cyclopropane ring. However, the high propensity of cyclopropylmethyl radicals to undergo ring-opening suggests that a skeletal rearrangement is a more likely outcome. psu.edu The stability of the initial radical and the potential for relief of ring strain are key factors influencing the reaction pathway. psu.edu For instance, substituents that stabilize the initial radical can decrease the rate of rearrangement. psu.edu
A general representation of a radical-induced ring-opening and cyclization of a methylenecyclopropane (B1220202) (MCP) derivative, which shares structural similarities, is shown below. An initial radical adds to the double bond of the MCP, generating a more stable benzylic radical. This is followed by ring-opening, intramolecular cyclization, and subsequent oxidation and dehydrogenation to yield the final product. beilstein-journals.orgnih.gov
| Step | Description |
| 1. Radical Generation | A tert-butoxyl radical is formed from the decomposition of a radical initiator like TBHP. This radical then abstracts a hydrogen from the ether, generating a radical on the ether's α-carbon. beilstein-journals.orgnih.gov |
| 2. Radical Addition | The ether radical adds to the C-C double bond of the methylenecyclopropane (MCP) to form a more stable benzyl (B1604629) radical intermediate. beilstein-journals.orgnih.gov |
| 3. Ring-Opening | The cyclopropane ring of the benzyl radical intermediate opens to relieve ring strain, forming an alkyl radical. beilstein-journals.orgnih.gov |
| 4. Intramolecular Cyclization | The newly formed alkyl radical undergoes intramolecular cyclization with an aromatic ring. beilstein-journals.orgnih.gov |
| 5. Oxidation & Dehydrogenation | The cyclized intermediate is then oxidized and dehydrogenated to yield the final dihydronaphthalene product. beilstein-journals.orgnih.gov |
This table illustrates a generalized mechanism for the oxidative radical ring-opening and cyclization of methylenecyclopropanes with ethers, providing a conceptual framework for potential reactions involving this compound.
Cyclopropane-Methyl Cation Rearrangements of Analogous Systems
The cyclopropylmethyl cation is a fascinating and highly stabilized carbocation. quora.comstackexchange.com Its exceptional stability arises from the interaction of the vacant p-orbital of the cationic carbon with the bent σ-bonds (Walsh orbitals) of the cyclopropane ring, a phenomenon sometimes referred to as "dancing resonance". quora.com This stabilization is so significant that the cyclopropylmethyl group is even more effective at stabilizing an adjacent positive charge than a phenyl group. stackexchange.com
Under conditions that favor carbocation formation, such as treatment with a Lewis acid or in a strongly acidic medium, the ether oxygen of a cyclopropylmethyl ether can be protonated, leading to the formation of a cyclopropylmethyl cation upon cleavage of the C-O bond. masterorganicchemistry.comlibretexts.org Once formed, this cation is prone to rearrangement. A characteristic reaction of cyclopropylmethyl cations is their rearrangement to cyclobutyl and homoallyl cations. echemi.com This occurs because the parent unsubstituted cyclopropylmethyl carbocation is a non-classical ion, leading to a mixture of products including cyclopropylmethyl, cyclobutyl, and homoallylic derivatives upon nucleophilic attack. echemi.com
The nature and distribution of the products are highly dependent on the substitution pattern of the cyclopropane ring and the reaction conditions. echemi.com For instance, in the context of a nature-inspired catalytic asymmetric rearrangement, cyclopropane-bearing tertiary diaryl alcohols were used to generate cyclopropylcarbinyl cations. These cations then underwent a ring-opening rearrangement when attacked by a nucleophile, yielding enantioenriched homoallylic products. nih.gov
| Reactant Type | Intermediate | Product Type |
| Cyclopropane-attached tertiary diaryl alcohol | Cyclopropylcarbinyl cation | Enantioenriched homoallylic product |
This table summarizes a bio-inspired asymmetric rearrangement where a cyclopropylcarbinyl cation, generated from a tertiary diaryl alcohol, undergoes a ring-opening rearrangement to form a homoallylic product. nih.gov
Ether Cleavage Mechanisms and Subsequent Cyclizations
The cleavage of the ether bond in this compound is a key step that can initiate subsequent intramolecular reactions. Ether cleavage is typically an acid-catalyzed nucleophilic substitution reaction. wikipedia.org Due to the low basicity of ethers, this reaction is generally slow at room temperature but can be facilitated by strong acids like HBr and HI. wikipedia.orgchemistrysteps.com The reaction proceeds through protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comchemistrysteps.com
The subsequent nucleophilic attack can occur via either an SN1 or SN2 mechanism, depending on the structure of the ether. wikipedia.orgchemistrysteps.com
SN2 Mechanism: If the alkyl groups attached to the ether oxygen are primary or methyl, the cleavage will likely proceed through an SN2 pathway. masterorganicchemistry.comchemistrysteps.com
SN1 Mechanism: If one of the alkyl groups can form a stable carbocation (e.g., tertiary), the reaction will favor an SN1 mechanism. masterorganicchemistry.comchemistrysteps.com
In the case of this compound, the cyclopropylmethyl group can stabilize a positive charge exceptionally well. quora.comstackexchange.com Therefore, under acidic conditions, cleavage of the ether bond could potentially lead to the formation of a cyclopropylmethyl cation via an SN1-like pathway. The bromide ion, generated from HBr, can then act as a nucleophile.
Following the initial ether cleavage, the resulting intermediates can undergo further reactions. For example, if the cleavage results in a cyclopropylmethanol (B32771) derivative and a bromo-substituted species, the alcohol can be further converted to an alkyl halide in the presence of excess acid. chemistrysteps.com More interestingly, the presence of both a nucleophilic hydroxyl group (from the cleaved ether) and an electrophilic carbon bearing the bromine within the same molecule could set the stage for an intramolecular cyclization. The likelihood and outcome of such a cyclization would depend on the regioselectivity of the initial ether cleavage and the conformational flexibility of the resulting intermediate.
| Factor | SN1 Pathway Favored | SN2 Pathway Favored |
| Substrate Structure | Tertiary, or can form a stable carbocation (e.g., cyclopropylmethyl) | Primary or methyl |
| Reaction Conditions | Polar, acidic solutions | Strong acid (HBr, HI) |
| Leaving Group | Protonated ether (alcohol) | Protonated ether (alcohol) |
| Nucleophile | Can be weak | Requires a good nucleophile (e.g., Br⁻, I⁻) |
This table outlines the key factors that determine whether the acid-catalyzed cleavage of an ether proceeds via an SN1 or SN2 mechanism. masterorganicchemistry.comwikipedia.orgchemistrysteps.com
Elucidation of Reaction Mechanisms: Advanced Experimental Methodologies
To unambiguously determine the mechanisms of the complex reactions involving this compound, a range of advanced experimental techniques are employed. These methods provide detailed insights into reaction kinetics, the involvement of specific intermediates, and the nature of bond-breaking and bond-forming steps.
Kinetic Analysis and Reaction Progress Monitoring
Kinetic analysis is a powerful tool for elucidating reaction mechanisms. By monitoring the concentrations of reactants, intermediates, and products over time, one can determine the rate law for the reaction, which provides information about the molecularity of the rate-determining step. For instance, the rate of rearrangement of the vinylcyclopropane (B126155) to a cyclopentene (B43876) was determined to have an activation energy of approximately 50 kcal/mol, with the kinetic data supporting a concerted mechanism where the cleavage of the cyclopropyl carbon-carbon bond is the rate-limiting step. wikipedia.org
Techniques such as spectroscopy (NMR, IR, UV-Vis) and chromatography (GC, HPLC) are commonly used to monitor reaction progress. These methods allow for the quantitative measurement of species in the reaction mixture at various time points. For example, in studying the rearrangement of meso-exo-diaryl-substituted cyclopropylcarbinols, reactions were carried out at various low temperatures and quenched at specific times to be analyzed, allowing for the optimization of reaction conditions to achieve high yields and enantioselectivities. nih.gov
| Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |
| -94 | 12 | 93 | 96 |
| -80 | 12 | 95 | 95 |
| -60 | 12 | 96 | 93 |
| -40 | 12 | 96 | 90 |
| -20 | 12 | 95 | 85 |
This table presents data from a study on the effect of temperature on the yield and enantioselectivity of a catalytic asymmetric rearrangement of a cyclopropylcarbinol, demonstrating the use of reaction monitoring to optimize conditions. nih.gov
Isotope Labeling Studies and Kinetic Isotope Effects
Isotope labeling is a definitive method for tracing the path of atoms during a chemical reaction. By replacing an atom in the starting material with one of its heavier isotopes (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), one can follow the position of the label in the product, thereby revealing the connectivity changes that have occurred. This technique has been instrumental in understanding rearrangement reactions. For example, isotope labeling studies could be used to distinguish between different possible pathways in the rearrangement of this compound.
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes. A significant KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. The magnitude of the KIE can provide information about the transition state of this step. For instance, secondary kinetic isotope effects were observed at the vinyl terminus of vinylcyclopropane, which, along with kinetic data, suggested a concerted mechanism. wikipedia.org In another study, isotope labeling was used to investigate the mechanism of a base-promoted ring-opening of a glycal-derived gem-dibromocyclopropane, demonstrating competition between the in-situ generated alcohol and the bulk alcohol co-solvent in the nucleophilic addition and protonation steps. uq.edu.au The use of enzyme catalysis for the synthesis of isotopically labeled cyclopropanes has also been explored, highlighting the importance of labeled compounds in mechanistic studies. nih.govnih.gov
| Isotope | Natural Abundance (%) | Use in Mechanistic Studies |
| ²H (Deuterium) | 0.015 | Probing C-H bond cleavage (KIE), tracing hydrogen atom pathways. |
| ¹³C | 1.1 | Tracing the carbon skeleton in rearrangements. nih.gov |
| ¹⁴C | trace | Radiochemical labeling for sensitive detection. nih.gov |
| ¹⁸O | 0.2 | Studying mechanisms of esterification, hydrolysis, and ether cleavage. |
This table lists common stable and radioactive isotopes used in organic chemistry to elucidate reaction mechanisms, along with their typical applications.
Trapping and Identification of Reactive Intermediates
Detailed mechanistic studies involving the trapping and direct identification of reactive intermediates for reactions specifically involving this compound are not extensively documented in publicly available scientific literature. However, based on the well-established principles of cyclopropylmethyl systems, reactions of this compound, particularly under solvolytic or nucleophilic substitution conditions, are anticipated to proceed through carbocationic intermediates. The inherent strain of the cyclopropane ring and the nature of the bromoethoxy leaving group would favor pathways that involve the formation of such transient species.
In analogous cyclopropylmethyl systems, the primary carbocation that would be formed upon heterolytic cleavage of the C-O bond is highly unstable. This instability drives a rapid rearrangement to more stable, non-classical carbocations, often referred to as "bicyclobutonium" or "cyclobutyl" cations. The positive charge becomes delocalized over several carbon atoms, leading to a mixture of rearranged products.
To experimentally verify the presence and nature of these fleeting intermediates in reactions of this compound, researchers would typically employ trapping experiments. These experiments involve the addition of a highly reactive "trapping agent" to the reaction mixture. This agent is designed to react quickly with any carbocationic species present, forming a stable adduct that can be isolated and characterized. The structure of the trapped product provides crucial evidence for the structure of the intermediate.
Common trapping agents for carbocations include potent nucleophiles or dienes for cycloaddition reactions. For instance, the use of azide (B81097) salts (e.g., sodium azide) is a common strategy. The azide anion is a powerful nucleophile that can effectively capture carbocations to form stable alkyl azides. Analysis of the resulting azide products would reveal whether they correspond to the initial cyclopropylmethyl structure or to rearranged cyclobutyl or homoallyl structures, thereby mapping the delocalization of the positive charge in the intermediate.
Hypothetical Trapping Experiment Data:
| Trapping Agent | Potential Intermediate Captured | Expected Product Structure |
| Sodium Azide (NaN₃) | Cyclopropylmethyl Cation | [(2-Azidoethoxy)methyl]cyclopropane |
| Sodium Azide (NaN₃) | Cyclobutyl Cation | 3-(2-Azidoethoxy)cyclobutene |
| Sodium Azide (NaN₃) | Homoallyl Cation | 1-Azido-4-(2-bromoethoxy)but-1-ene |
Spectroscopic techniques are also paramount in the identification of reactive intermediates, although their short lifetimes make direct observation challenging. Techniques such as low-temperature NMR spectroscopy could potentially be used to observe the carbocationic species if their stability can be enhanced in superacid media.
Crossover Experiments and Stereochemical Probes
To further elucidate the reaction mechanism, particularly to distinguish between intramolecular and intermolecular pathways, crossover experiments are an indispensable tool. In the context of this compound, a crossover experiment would typically involve running a reaction with a mixture of two isotopically labeled versions of the starting material.
For example, one could synthesize this compound and a second version where the ethoxy bridge is labeled with a heavy isotope, such as ¹⁸O, i.e., [(2-Bromo-ethoxy-¹⁸O)methyl]cyclopropane. If the reaction (e.g., a rearrangement or substitution) is purely intramolecular, the products will retain the original isotopic label distribution of the starting materials. However, if an intermolecular pathway is operative, where fragments of the molecule can dissociate and recombine with other molecules in the solution, "crossover" products will be observed. These crossover products would contain a mixture of the isotopic labels.
Illustrative Crossover Experiment Design:
| Reactant 1 | Reactant 2 | Intramolecular Product(s) | Crossover Product(s) |
| This compound | [(2-Bromo-ethoxy-¹⁸O)methyl]cyclopropane | Products with only ¹⁶O and only ¹⁸O | Products containing both ¹⁶O and ¹⁸O in the same molecule |
This table outlines the design of a hypothetical crossover experiment. The absence of specific published studies for this compound means no actual results can be presented.
Stereochemical probes are also vital for understanding the three-dimensional course of a reaction. If a chiral center is present in the molecule, its fate during the reaction provides significant mechanistic insight. For this compound, while the parent molecule is achiral, introducing a substituent on the cyclopropane ring could create a stereocenter. For instance, studying the reactions of a diastereomerically pure (1R, 2S)-1-methyl-[(2-bromoethoxy)methyl]cyclopropane would be highly informative.
If a reaction proceeds with retention of stereochemistry, it might suggest a concerted mechanism or a mechanism involving a tightly associated ion pair. Inversion of stereochemistry is a hallmark of an Sₙ2-type mechanism. Racemization, the formation of an equal mixture of enantiomers, strongly implies the formation of a planar, achiral carbocation intermediate that can be attacked by a nucleophile from either face with equal probability. The degree of stereochemical scrambling can provide quantitative data on the lifetime and nature of the reactive intermediates.
Due to the lack of specific experimental data in the current body of scientific literature for this compound, the detailed findings from such crossover and stereochemical probe experiments cannot be presented. The principles outlined here are based on established methodologies for investigating reaction mechanisms in related systems.
Spectroscopic and Analytical Characterization for Mechanistic Insights into 2 Bromoethoxy Methyl Cyclopropane Transformations
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Dynamics and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of [(2-Bromoethoxy)methyl]cyclopropane and for monitoring its transformations in real-time. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The cyclopropyl (B3062369) protons typically appear in the upfield region of the spectrum, often as complex multiplets due to geminal and vicinal coupling. The methylene (B1212753) protons of the ethoxy group and the methyl group attached to the cyclopropane (B1198618) ring would also produce characteristic signals. The chemical shifts of the protons adjacent to the bromine atom and the ether oxygen are anticipated to be downfield due to the deshielding effects of these electronegative atoms. The integration of the signals provides the ratio of protons in each unique environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons, which is crucial for confirming the connectivity of the atoms. docbrown.infodocbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information by revealing the number of unique carbon environments. youtube.com For this compound, distinct signals are expected for the cyclopropyl carbons, the methylene carbons of the ethoxy group, and the methyl carbon. The carbon atom bonded to the bromine atom will show a characteristic chemical shift, and the carbons attached to the ether oxygen will also be shifted downfield. docbrown.info Predicted ¹³C NMR data can serve as a guide for experimental verification. np-mrd.org
During a chemical reaction, changes in the NMR spectrum can be monitored over time to track the disappearance of starting material and the appearance of products. The emergence of new peaks or changes in chemical shifts can indicate the formation of reaction intermediates, providing valuable clues about the reaction mechanism. For example, a reaction involving the cleavage of the cyclopropane ring or substitution of the bromine atom would result in significant changes in the chemical shifts and coupling constants of the associated protons and carbons.
Predicted ¹H NMR Spectral Data for this compound
| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Cyclopropyl CH | ~0.8 - 1.2 | Multiplet |
| Cyclopropyl CH₂ | ~0.4 - 0.9 | Multiplet |
| -O-CH₂-C(cyclopropyl) | ~3.4 - 3.6 | Doublet |
| -CH₂-Br | ~3.5 - 3.7 | Triplet |
| -O-CH₂-CH₂-Br | ~3.8 - 4.0 | Triplet |
Note: This is a generalized prediction. Actual chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Environment | Predicted Chemical Shift (ppm) |
| Cyclopropyl CH | ~10 - 20 |
| Cyclopropyl CH₂ | ~5 - 15 |
| -O-CH₂-C(cyclopropyl) | ~70 - 80 |
| -CH₂-Br | ~30 - 40 |
| -O-CH₂-CH₂-Br | ~65 - 75 |
Note: This is a generalized prediction. Actual chemical shifts can vary. drugbank.com
Mass Spectrometry Techniques: Elucidation of Reaction Pathways and Intermediate Detection
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its fragmentation patterns. This information is critical for confirming the identity of the compound and for identifying reaction products and intermediates. whitman.edu
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). wpmucdn.com
Fragmentation of the molecular ion provides structural information. Common fragmentation pathways for bromoalkanes include the loss of a bromine radical (•Br) or hydrogen bromide (HBr). For ethers, cleavage of the C-O bond is common. The cyclopropane ring can also undergo ring-opening upon ionization. docbrown.infocas.cn The analysis of these fragment ions can help to piece together the structure of the original molecule and any transformation products.
In the context of mechanistic studies, MS can be used to detect and identify reaction intermediates, even if they are present in low concentrations. By coupling a reaction vessel to a mass spectrometer, it is possible to sample the reaction mixture over time and observe the mass-to-charge ratios of species as they are formed and consumed.
Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 179.00661 |
| [M+Na]⁺ | 200.98855 |
| [M-H]⁻ | 176.99205 |
| [M+NH₄]⁺ | 196.03315 |
| [M+K]⁺ | 216.96249 |
| [M+H-H₂O]⁺ | 160.99659 |
Data sourced from PubChemLite. uni.lu
Vibrational Spectroscopy (Infrared and Raman): Functional Group Changes During Reactions
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. azom.com These methods are highly sensitive to changes in bond vibrations and are therefore well-suited for monitoring chemical reactions involving this compound. researchgate.netnih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the cyclopropane ring and the alkyl chain, the C-O ether linkage, and the C-Br bond. The C-H stretching vibrations of the cyclopropane ring typically appear at higher wavenumbers (around 3100 cm⁻¹) compared to those of the alkyl chain (around 2850-3000 cm⁻¹). The C-O stretching vibration of the ether will likely be observed in the 1150-1085 cm⁻¹ region. The C-Br stretching frequency is expected in the 600-500 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR is more sensitive to polar bonds, Raman is often better for non-polar bonds and symmetric vibrations. The cyclopropane ring, with its symmetric breathing mode, should give a strong Raman signal.
During a reaction, changes in these vibrational frequencies can be used to follow the transformation. For instance, if the cyclopropane ring opens, the characteristic C-H stretching and ring deformation bands will disappear and be replaced by signals corresponding to a new acyclic structure. Similarly, the substitution of the bromine atom would lead to the disappearance of the C-Br stretching band and the appearance of new bands associated with the new functional group.
Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Studies
To gain a deeper understanding of the reaction mechanisms of this compound, advanced in-situ spectroscopic techniques are employed. These methods allow for the real-time monitoring of reactions under actual reaction conditions, providing kinetic and mechanistic data that might be missed by conventional ex-situ analysis.
Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) can be used to continuously monitor the concentration of reactants, products, and intermediates by their characteristic IR absorptions. This provides a detailed kinetic profile of the reaction. Similarly, in-situ NMR and Raman spectroscopy can be used to track structural changes as they occur. By combining these in-situ techniques with computational modeling, it is possible to propose and validate detailed reaction pathways, including the identification of transition states and short-lived intermediates.
Computational Insights into the Reactivity of this compound
Authoritative computational chemistry approaches are providing unprecedented insights into the reactivity and electronic behavior of complex organic molecules. This article delves into the computational analysis of this compound, a molecule of interest in synthetic chemistry. Through the application of Density Functional Theory (DFT) and ab initio methods, researchers are able to explore its electronic structure, reaction mechanisms, and conformational landscape, paving the way for a more predictive understanding of its chemical behavior.
Synthetic Utility and Transformative Applications of 2 Bromoethoxy Methyl Cyclopropane
As a Versatile Building Block for Complex Molecular Architectures
The inherent structural features of [(2-Bromoethoxy)methyl]cyclopropane make it an attractive starting material for the synthesis of intricate molecules, particularly in the fields of medicinal chemistry and materials science. khanacademy.org
The cyclopropane (B1198618) ring is a highly sought-after motif in drug discovery due to its ability to impart unique conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets. princeton.edursc.org this compound serves as an excellent reagent for introducing the cyclopropylmethyl ether moiety into various molecular frameworks. The primary route for this transformation is through nucleophilic substitution reactions where the bromine atom acts as a leaving group.
For instance, in a reaction analogous to the well-established Williamson ether synthesis, the alkoxide derived from a complex alcohol or phenol (B47542) can displace the bromide of this compound to form a new ether linkage, thereby incorporating the cyclopropylmethyl group. masterorganicchemistry.comyoutube.com This strategy is particularly useful for the late-stage functionalization of drug candidates and natural products.
A typical reaction would involve the deprotonation of a hydroxyl group with a suitable base, such as sodium hydride, followed by the addition of this compound. youtube.com The primary nature of the alkyl bromide in this reagent is conducive to an SN2-type mechanism, which generally proceeds with high efficiency. youtube.com
Beyond simply introducing a cyclopropyl (B3062369) group, the entire (cyclopropylmethoxy)ethyl unit can be incorporated to construct more elaborate ether-containing scaffolds. This is particularly relevant in the synthesis of compounds where the spatial arrangement and flexibility imparted by the ether chain are crucial for biological activity or material properties.
The reactivity of the bromo-ether moiety allows for its use in reactions with a variety of nucleophiles, such as amines, thiols, and carbanions, leading to the formation of diverse molecular skeletons. These reactions significantly expand the accessible chemical space from this single building block.
Cross-Coupling and Functionalization Reactions Leveraging the Bromine Atom
The bromine atom in this compound provides a handle for a multitude of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly complex molecules from simple precursors.
Palladium catalysis is a cornerstone of modern organic synthesis, and alkyl bromides are common coupling partners in these transformations. While direct palladium-catalyzed cross-coupling of unactivated alkyl bromides can be challenging, significant progress has been made in this area. It is anticipated that this compound can participate in various palladium-catalyzed reactions, such as Suzuki, Stille, and Heck couplings, with appropriate optimization of reaction conditions, including the choice of ligands and additives. rsc.orgnih.govorganic-chemistry.org
For example, in a Suzuki-type coupling, this compound could potentially be coupled with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. The choice of a suitable phosphine (B1218219) ligand is often critical for achieving high yields and selectivities in such reactions.
Table 1: Representative Palladium-Catalyzed Cross-Coupling of Alkyl Bromides with Arylboronic Acids (Analogous to Suzuki Coupling)
| Entry | Alkyl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | 1-Bromooctane | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 85 |
| 2 | 1-Bromohexane | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 92 |
| 3 | 1-Bromopentane | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | THF | 78 |
This table presents representative data for analogous reactions and is intended to illustrate the potential reactivity of this compound.
Nickel catalysis has emerged as a powerful and often more cost-effective alternative to palladium for cross-coupling reactions. researchgate.net Nickel catalysts are particularly effective in the coupling of unactivated alkyl halides. google.com It is therefore highly probable that this compound can serve as a substrate in various nickel-catalyzed transformations, including reductive cross-couplings and cross-electrophile couplings. rsc.orgnih.govthieme-connect.de
In a typical nickel-catalyzed reductive coupling, an alkyl bromide is coupled with an aryl halide in the presence of a nickel catalyst and a stoichiometric reductant, such as zinc or manganese powder. The choice of ligand is crucial for controlling the catalytic cycle and preventing unwanted side reactions.
Table 2: Representative Nickel-Catalyzed Reductive Cross-Coupling of Alkyl Bromides with Aryl Halides
| Entry | Alkyl Bromide | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Reductant | Solvent | Yield (%) |
| 1 | 1-Bromooctane | 4-Iodobenzonitrile | NiCl₂(dme) (10) | 4,4'-di-tert-butyl-2,2'-bipyridine (12) | Zn | DMA | 88 |
| 2 | 1-Bromohexane | 1-Bromo-4-fluorobenzene | NiBr₂ (5) | Bathophenanthroline (10) | Mn | DMF | 75 |
| 3 | 1-Bromopentane | 2-Chloropyridine | Ni(COD)₂ (10) | Terpyridine (10) | Zn | NMP | 65 |
This table presents representative data for analogous reactions and is intended to illustrate the potential reactivity of this compound.
Copper-catalyzed reactions offer a complementary approach for the functionalization of alkyl halides. rsc.org These methods are often advantageous due to the low cost and low toxicity of copper catalysts. This compound is expected to undergo copper-catalyzed cross-coupling reactions with a variety of nucleophiles, including amines, phenols, and thiols, in Ullmann-type condensations.
Furthermore, copper catalysis can be employed for the formation of carbon-carbon bonds. For instance, the coupling of alkyl halides with terminal alkynes (Sonogashira-type coupling) can often be effectively catalyzed by copper, sometimes in conjunction with palladium.
Table 3: Representative Copper-Catalyzed Coupling of Alkyl Bromides with Nucleophiles (Analogous to Ullmann Condensation)
| Entry | Alkyl Bromide | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | 1-Bromooctane | Phenol | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 82 |
| 2 | 1-Bromohexane | Aniline | Cu₂O (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ | Toluene | 79 |
| 3 | 1-Bromopentane | Thiophenol | CuI (10) | - | K₃PO₄ | DMF | 90 |
This table presents representative data for analogous reactions and is intended to illustrate the potential reactivity of this compound.
Cyclopropane Ring-Opening and Rearrangement Reactions in Cascade Syntheses
The inherent ring strain of the cyclopropane moiety in this compound makes it susceptible to ring-opening reactions, which can be harnessed to initiate cascade sequences, leading to the formation of more complex molecular architectures. These reactions often proceed through radical or cationic intermediates, and the presence of the ether and bromo functionalities can influence the course of these transformations.
Cascade reactions are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation, minimizing waste and improving step economy. In the context of cyclopropane derivatives, the ring-opening event serves as the trigger for a series of subsequent bond-forming events.
Radical Cascade Reactions:
The bromo-substituent in this compound can serve as a precursor for radical generation under appropriate conditions, such as treatment with a radical initiator or through photoredox catalysis. The resulting radical can then induce the opening of the cyclopropane ring. For instance, oxidative radical ring-opening/cyclization of cyclopropane derivatives has been shown to be a powerful tool for constructing complex cyclic systems. beilstein-journals.org In a general sense, a radical addition to a cyclopropyl group can lead to a ring-opened alkyl radical, which can then participate in intramolecular cyclization. beilstein-journals.org
Fe(III)-mediated radical cascade reactions have been successfully applied to cyclopropyl silyl (B83357) ethers, which bear structural similarity to this compound. nih.gov These reactions proceed via an initial oxidative ring cleavage to generate a β-carbonyl radical that subsequently undergoes cyclization. nih.gov A similar strategy could potentially be applied to this compound, where the ether oxygen could influence the stability and reactivity of the radical intermediates.
Cationic Rearrangements and Cyclizations:
Lewis acid promotion can facilitate the ring-opening of cyclopropanes, generating cationic intermediates that can undergo a variety of rearrangements and cyclizations. The ether oxygen in this compound could play a crucial role in stabilizing such cationic intermediates through neighboring group participation. libretexts.org This participation can influence the regioselectivity and stereoselectivity of the subsequent bond-forming steps.
For example, Lewis acid-promoted cascade reactions of ω-hydroxy cyclopropenes have been utilized for the stereoselective synthesis of cyclic ethers like tetrahydrofurans (THFs) and tetrahydropyrans (THPs). researchgate.net This strategy relies on the generation of a transient donor-acceptor cyclopropane, which then undergoes intramolecular hydroalkoxylation. A similar intramolecular cyclization could be envisioned for this compound, where the bromo-group is first converted to a nucleophilic species.
The table below summarizes potential cascade reactions involving cyclopropane ring-opening, drawing parallels from related systems.
| Cascade Type | Initiator/Catalyst | Key Intermediate | Potential Product Class |
| Radical Cascade | AIBN, Photoredox Catalyst | Alkyl Radical | Fused or Spirocyclic Compounds |
| Cationic Cascade | Lewis Acids (e.g., TiCl₄, SnCl₄) | Carbocation | Cyclic Ethers, Polycyclic Systems |
| Transition Metal-Catalyzed | Gold(I), Palladium(II) | Metal Carbene | Complex Polycycles |
Stereoselective Transformations for the Synthesis of Chiral Compounds
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. This compound, although achiral itself, can be utilized as a prochiral substrate in stereoselective transformations to generate valuable chiral molecules. This can be achieved through the use of chiral catalysts, auxiliaries, or reagents that differentiate between the enantiotopic faces or groups of the substrate.
The development of asymmetric methods for the synthesis of cyclopropane-containing molecules is an active area of research. rsc.org These methods often rely on the stereocontrolled construction of the cyclopropane ring itself or the stereoselective functionalization of a pre-existing cyclopropane.
Catalytic Asymmetric Synthesis:
Chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can be employed to effect stereoselective transformations on substrates like this compound. For instance, the Simmons-Smith cyclopropanation, a classic method for forming cyclopropane rings, can be rendered enantioselective by using chiral additives. researchgate.net While this applies to the synthesis of chiral cyclopropanes, similar principles of stereocontrol can be applied to reactions of the cyclopropane ring in this compound.
The development of scalable processes for producing cyclopropyl-methyl-proline, a key building block for pharmaceuticals, highlights the importance of controlling stereochemistry in cyclopropanation reactions. acs.org In these syntheses, the choice of protecting groups and reaction conditions significantly influences the stereochemical outcome. acs.org
Substrate-Controlled Diastereoselective Reactions:
The existing stereocenters in a chiral molecule can direct the stereochemical outcome of subsequent reactions. While this compound is achiral, it could be first converted to a chiral derivative, which then undergoes further diastereoselective transformations. For example, enantiomerically enriched cyclopropyl ethers and amines have been prepared via the diastereoselective substitution of chiral bromocyclopropanes. kyoto-u.ac.jprsc.org
Neighboring Group Participation:
The ether oxygen in this compound can act as an internal nucleophile, participating in neighboring group-assisted reactions. libretexts.org If the molecule is first rendered chiral, this participation can lead to highly stereocontrolled outcomes. For example, the ring-opening of a chiral epoxide via neighboring group participation can proceed with high stereospecificity. researchgate.net
The following table outlines potential stereoselective transformations for the synthesis of chiral compounds starting from or involving this compound.
| Transformation Type | Chiral Source | Key Principle | Potential Chiral Product |
| Asymmetric Ring-Opening | Chiral Lewis Acid or Catalyst | Desymmetrization of the prochiral cyclopropane | Chiral functionalized open-chain compounds |
| Diastereoselective Cyclization | Chiral Auxiliary | Substrate-controlled intramolecular reaction | Chiral heterocyclic compounds |
| Kinetic Resolution | Chiral Reagent or Catalyst | Enantioselective reaction of one enantiomer of a racemic intermediate | Enantioenriched starting material and chiral product |
Future Research Directions and Emerging Paradigms in 2 Bromoethoxy Methyl Cyclopropane Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of ethers is a cornerstone of organic chemistry, with the Williamson ether synthesis being a classical and versatile method. britannica.commasterorganicchemistry.com A plausible and conventional route to [(2-Bromoethoxy)methyl]cyclopropane involves the reaction of a cyclopropylmethanol (B32771) precursor with a 2-bromoethoxy source, or vice-versa, via an SN2 mechanism. libretexts.org For instance, the alkoxide generated from cyclopropylmethanol could be reacted with 1,2-dibromoethane. However, future research must prioritize the development of more efficient and environmentally benign synthetic strategies. numberanalytics.comacs.org
Future work should focus on catalytic and atom-economical methods that move beyond stoichiometric reagents and harsh conditions. google.com Areas for exploration include:
Phase-Transfer Catalysis (PTC): Utilizing PTC could enhance the efficiency of the Williamson synthesis, allowing for milder conditions, reduced solvent usage, and easier product separation.
Green Solvents: Replacing traditional ether synthesis solvents like THF or DMF with more sustainable alternatives is crucial. Cyclopentyl methyl ether (CPME), known for its stability, higher boiling point, and favorable environmental profile, presents an excellent option. nih.govwikipedia.org
Catalytic Dehydrative Coupling: Investigating the direct coupling of cyclopropylmethanol and 2-bromoethanol (B42945) using transition-metal catalysts, such as those based on iron, could provide a more atom-economical pathway by eliminating the need for pre-formation of an alkoxide and the use of a halide leaving group. nih.gov
Flow Synthesis: As detailed later, continuous flow processes can offer superior control over reaction parameters, leading to higher yields and purity while minimizing waste. acs.org
A comparative overview of a classical versus a proposed sustainable route is presented below.
| Feature | Classical Williamson Synthesis | Proposed Sustainable Route |
| Reagents | Cyclopropylmethanol, Sodium Hydride (NaH), 1,2-Dibromoethane | Cyclopropylmethanol, 2-Bromoethanol |
| Solvent | Tetrahydrofuran (THF) / Dimethylformamide (DMF) | Cyclopentyl Methyl Ether (CPME) / Water (micellar) |
| Catalyst | None (stoichiometric base) | Iron(III) Chloride / Phase-Transfer Catalyst |
| Byproducts | Sodium Bromide, Hydrogen Gas | Water |
| Sustainability | Use of hazardous reagents (NaH), volatile organic solvents, and poor atom economy. | Use of greener solvents, catalytic quantities of reagents, and higher atom economy. rsc.org |
Exploration of Unprecedented Reactivity Modes and Mechanistic Pathways
The reactivity of this compound is dictated by its two key functional groups: the terminal primary bromide and the cyclopropylmethyl ether. While classical transformations are predictable, significant opportunities lie in exploring novel reactivity patterns and understanding the underlying mechanistic details.
The primary alkyl bromide is a prime site for SN2 reactions with a wide range of nucleophiles (e.g., amines, phenols, thiols, carboxylates), making the molecule an excellent reagent for introducing the cyclopropylmethoxyethyl group. vaia.com The ether linkage itself is generally stable but can be cleaved under strongly acidic conditions (e.g., HBr, HI). libretexts.orgopenstax.org
Future research should venture into less conventional transformations:
Transition-Metal Cross-Coupling: The C-Br bond could serve as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, dramatically increasing the molecular complexity accessible from this building block.
Radical-Mediated Reactions: The cyclopropylmethyl group is a well-known radical clock. psu.edu Investigating radical reactions initiated at the C-Br bond could lead to interesting rearrangements or cyclization cascades, potentially involving ring-opening of the cyclopropane (B1198618). The high ring strain and unique electronic properties of the cyclopropyl (B3062369) group could lead to unprecedented mechanistic pathways. wikipedia.org
Carbocation-Mediated Rearrangements: Under certain Lewis or Brønsted acidic conditions, the formation of a cyclopropylmethyl cation is possible. This intermediate is known to undergo rapid rearrangement to cyclobutyl or homoallyl cations, offering a pathway to different carbocyclic skeletons. tandfonline.com
A systematic study of these potential reaction pathways would be highly valuable.
| Reaction Type | Reagents/Conditions | Potential Product(s) | Mechanistic Query |
| Nucleophilic Substitution | Phenol (B47542), K₂CO₃, Acetone | 1-(Cyclopropylmethoxy)-2-phenoxyethane | SN2 reactivity and scope |
| Acid Cleavage | HBr (excess), Heat | Cyclopropylmethanol, 1,2-Dibromoethane | C-O bond cleavage regioselectivity |
| Suzuki Coupling | Phenylboronic acid, Pd catalyst, Base | [2-(Cyclopropylmethoxy)ethyl]benzene | Optimization of catalytic conditions |
| Radical Cyclization | AIBN, Bu₃SnH | Potential intramolecular cyclized products | Competition between direct reduction and rearrangement |
| Cationic Rearrangement | Lewis Acid (e.g., AlCl₃) | Cyclobutyl or homoallyl derivatives | Control over rearrangement pathways |
Integration with Flow Chemistry and High-Throughput Experimentation
Modern chemical development relies heavily on technologies that accelerate optimization and improve process safety and scalability. High-Throughput Experimentation (HTE) and flow chemistry are two such pillars that are poised to revolutionize the study of this compound. youtube.comresearchgate.net
HTE allows for the rapid screening of a multitude of reaction parameters in parallel, using miniaturized reactors. youtube.com This approach would be invaluable for optimizing the synthesis of this compound itself, or for exploring its utility in derivatization reactions. A single HTE plate could efficiently screen various combinations of bases, solvents, catalysts, and temperatures, quickly identifying the optimal conditions for yield and purity.
Once optimized, the synthesis can be seamlessly translated to a continuous flow process. Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved reproducibility. acs.org The synthesis of this compound, particularly if it involves exothermic steps or unstable intermediates, would be an ideal candidate for a flow chemistry approach.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Base | K₂CO₃ | Cs₂CO₃ | DBU | NaH |
| Solvent | Acetonitrile | DMF | CPME | Toluene |
| Catalyst | None | TBAB (PTC) | 18-Crown-6 | FeCl₃ |
| Temperature | 25 °C | 50 °C | 80 °C | 110 °C |
| Outcome | % Yield (Determined by UPLC-MS) | % Purity | % Byproduct | Optimal Condition ID |
Expanding the Scope of Synthetic Applications in Modern Chemical Synthesis
The true value of a building block is measured by its utility in constructing complex, high-value molecules. The cyclopropyl group is a "privileged" motif in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, improve metabolic stability, and fine-tune physicochemical properties. scientificupdate.comacs.org The cyclopropyl group's rigidity can lock in a specific conformation for optimal binding to a biological target, while its electronic nature can reduce susceptibility to oxidative metabolism. hyphadiscovery.com
This compound is a versatile reagent for introducing the metabolically robust cyclopropylmethyl ether scaffold into diverse molecular architectures. The terminal bromide allows for facile coupling with a variety of nucleophilic partners. Future research should focus on demonstrating its utility by synthesizing libraries of novel compounds for biological screening. This building block could be particularly valuable in the late-stage functionalization of complex molecules, a key strategy in modern drug discovery.
Potential applications include:
Synthesis of Pharmaceutical Analogs: Modifying existing drugs by incorporating the cyclopropylmethoxyethyl group to improve their pharmacokinetic profiles.
Agrochemicals: The cyclopropane motif is also prevalent in modern agrochemicals, suggesting potential applications in this field. core.ac.uk
Materials Science: The unique properties of the cyclopropyl group could be imparted to polymers or other materials.
| Nucleophile | Substrate Class | Potential Product | Application Area |
| 4-Hydroxypyridine | Heterocycles | 4-((2-(Cyclopropylmethoxy)ethoxy))pyridine | Medicinal Chemistry |
| Indole | N-Heterocycles | 1-(2-(Cyclopropylmethoxy)ethyl)-1H-indole | Drug Discovery |
| Thiophenol | Thiols | (2-(Cyclopropylmethoxy)ethyl)(phenyl)sulfane | Organic Synthesis |
| Sodium Azide (B81097) | Azides | 1-(2-Azidoethoxy)methyl)cyclopropane | Click Chemistry |
By systematically pursuing these future research directions, the chemical community can transform this compound from a mere catalog chemical into a widely used and valuable tool for innovation in synthesis, medicine, and materials.
Q & A
Q. Key considerations :
- Temperature control : Excess heat may destabilize the cyclopropane ring, leading to ring-opening reactions .
- Steric effects : Bulky substituents on the cyclopropane ring can hinder bromination efficiency, requiring longer reaction times .
How can spectroscopic techniques (NMR, GC-MS) distinguish this compound from structural analogs?
Basic Research Question
- ¹H NMR : The cyclopropane protons exhibit characteristic upfield shifts (δ 0.9–1.3 ppm) as a doublet due to ring strain. The bromoethoxy group’s methylene protons appear as a triplet near δ 3.4–3.7 ppm, split by adjacent Br and O atoms .
- ¹³C NMR : The cyclopropane carbons resonate at δ 10–15 ppm, while the brominated carbon appears downfield (δ 30–40 ppm) .
- GC-MS : The molecular ion peak (M⁺) at m/z 179 [C₆H₁₁BrO]⁺ confirms the molecular formula. Fragmentation patterns (e.g., loss of Br⁻ or CH₂O) differentiate it from non-ethoxy analogs .
Validation : Compare retention times and fragmentation with authenticated standards .
What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
The compound’s reactivity is governed by:
- Ring strain : The cyclopropane’s 60° bond angles increase electrophilicity at the brominated carbon, accelerating SN2 reactions .
- Steric hindrance : The ethoxy group’s orientation affects nucleophile access. Bulky nucleophiles (e.g., tert-butoxide) favor elimination over substitution .
- Solvent effects : Polar aprotic solvents (DMSO) stabilize transition states, enhancing substitution rates, while protic solvents (ethanol) favor elimination .
Experimental validation : Kinetic studies (e.g., Eyring plots) can quantify activation parameters and confirm the dominance of SN2 pathways .
How does this compound compare to other brominated cyclopropanes in medicinal chemistry applications?
Advanced Research Question
| Compound | Bioactivity | Synthetic Utility |
|---|---|---|
| This compound | Intermediate for prodrugs (e.g., kinase inhibitors) | Functionalization via Suzuki couplings |
| 2-Bromo-1,1-dimethylcyclopropane | Substrate for antitumor agents | Chiral auxiliary in asymmetric synthesis |
| Bromomethylcyclopropane | Precursor for agrochemicals | Cross-coupling reactions (e.g., Heck) |
Key distinction : The ethoxy group in this compound enhances solubility for in vitro assays, making it preferable in drug discovery .
What computational methods predict the regioselectivity of this compound in cycloaddition reactions?
Advanced Research Question
- DFT calculations : Assess frontier molecular orbitals (FMOs) to identify reactive sites. The LUMO of the cyclopropane ring localizes at the brominated carbon, directing nucleophilic attack .
- Molecular dynamics (MD) : Simulate solvent and temperature effects on transition-state geometries .
- Retrosynthesis AI : Tools like Pistachio or Reaxys predict feasible routes by analyzing bond dissociation energies and steric maps .
Validation : Correlate computational predictions with experimental yields using Hammett plots or isotopic labeling .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- Ventilation : Use fume hoods due to volatility and potential release of HBr gas .
- Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile) and goggles to prevent skin/eye contact .
- Storage : Keep at 0–6°C in amber glass to prevent photodegradation and thermal decomposition .
Emergency response : For spills, neutralize with sodium bicarbonate and adsorb with inert materials (vermiculite) .
How can enzymatic systems be leveraged for the stereoselective synthesis of this compound derivatives?
Advanced Research Question
- Cyclopropane synthases : Enzymes like CFAS from Lactobacillus acidophilus catalyze methyl transfer to unsaturated bonds, enabling chiral cyclopropanation .
- Directed evolution : Optimize enzyme active sites (e.g., via site-saturation mutagenesis) to accommodate bromoethoxy substrates .
- Co-factor engineering : Use SAM (S-adenosylmethionine) analogs to enhance methyl donor efficiency .
Case study : CFAS achieved 85% enantiomeric excess (ee) for a cyclopropane derivative in a recent study .
What strategies mitigate ring-opening side reactions during functionalization of this compound?
Advanced Research Question
- Low-temperature reactions : Maintain below −20°C to preserve ring integrity during electrophilic additions .
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for ethoxy groups) to prevent undesired ring strain release .
- Catalyst design : Use Pd(0) complexes with bulky ligands (e.g., P(t-Bu)₃) to suppress β-hydride elimination in cross-couplings .
Validation : Monitor reaction progress via in situ IR spectroscopy for real-time detection of ring-opening byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
